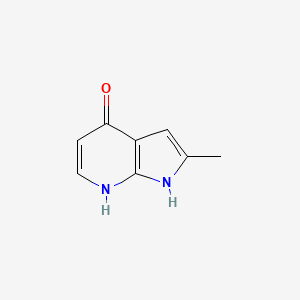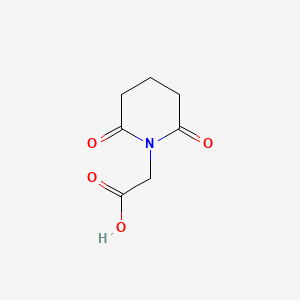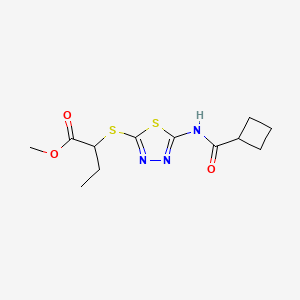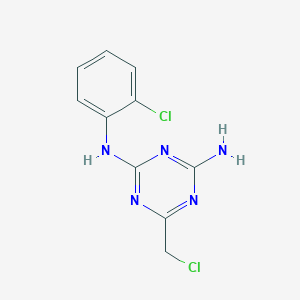
Epinodosin
描述
Epinodosin is a diterpenoid . It has shown antibacterial and antitumor biological characteristics .
Synthesis Analysis
Epinodosin has been isolated from Rabdosia serra and identified by UV, NMR, IR, and MS . It has been found to have an effective inhibitory effect on esophageal squamous cell carcinoma (ESCC) .
Molecular Structure Analysis
The Epinodosin molecule contains a total of 56 bond(s). There are 30 non-H bond(s), 3 multiple bond(s), 3 double bond(s), 2 five-membered ring(s), 3 six-membered ring(s), 1 seven-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 eleven-membered ring(s), 1 ester(s) (aliphatic), 1 ketone(s) (aliphatic), 2 hydroxyl group(s) .
Chemical Reactions Analysis
Epinodosin has been found to have moderate cytotoxicity against HL-60 cells with an IC50 value of 10.4 μM . It has also been found to suppress the proliferation, invasion, and migration of ESCC cells .
Physical And Chemical Properties Analysis
Epinodosin has a molecular weight of 362.42 and a formula of C20H26O6 . It is recommended to be stored at -20°C for 3 years in powder form and at 4°C for 2 years in solvent .
科学研究应用
幼苗根系生长的调控
从紫苏中分离出的一种 ent-kaurane 二萜类化合物异松新醇,已显示出对莴苣幼苗根系生长具有显著影响。在较低浓度(25-100 μM)下,异松新醇促进根系生长,而较高浓度(150-200 μM)则抑制根系生长。该物质既影响成熟区细胞的长度,也影响幼苗根尖分生细胞的有丝分裂活性,较高水平会导致这些细胞中的 DNA 损伤 (丁等人,2010 年)。
紫苏提取物的药代动力学研究
一项研究开发并验证了一种灵敏的 LC-MS/MS 方法,用于鉴定和定量大鼠血浆中的异松新醇和相关化合物。该方法有助于研究紫苏提取物的药代动力学,深入了解异松新醇在生物系统中的行为 (杜等人,2011 年)。
化学成分和化感作用潜力
对紫苏的研究发现异松新醇是其化学成分之一。该研究强调了异松新醇在影响植物生长中的双重作用,显示出在较低浓度下具有刺激作用,而在较高浓度下具有抑制作用。这种双重作用表明异松新醇作为具有生态意义的化感物质的潜力 (颜聚明,2010 年)。
分子结构和振动谱带
一项研究重点关注异松新醇(一种 enmein 型二萜类化合物)的分子结构和振动和 NMR 光谱。研究人员使用理论和实验方法分析了异松新醇的分子电子特性,有助于更深入地了解其化学特性 (王等人,2014 年)。
作用机制
属性
IUPAC Name |
9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYJEEIAFBHYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330613 | |
| Record name | NODOSIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,14-Dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |
CAS RN |
10391-09-0 | |
| Record name | NODOSIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NODOSIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
A: [] Epinodosin has been shown to suppress the proliferation, invasion, and migration of ESCC cells, while inducing apoptosis. This effect is mediated by the modulation of the miRNA-143-3p/Bcl-2 axis. Epinodosin upregulates miRNA-143-3p, which in turn downregulates the expression of the anti-apoptotic protein Bcl-2. This shift in the balance of pro- and anti-apoptotic proteins leads to increased apoptosis in ESCC cells. Additionally, Epinodosin affects the protein expression of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival. [] In vivo studies using a nude mouse model demonstrated that Epinodosin could attenuate the growth of ESCC tumors. [] Further research is needed to fully elucidate the specific interactions within these pathways.
A: Epinodosin has the molecular formula C20H28O6 and a molecular weight of 364.43 g/mol. []
ANone: Currently, there is limited information available in the provided research articles regarding the material compatibility and stability of Epinodosin under various conditions. Further studies are needed to investigate these aspects.
A: The provided research articles do not describe any catalytic properties of Epinodosin. Its primary reported mechanisms of action focus on modulating cellular pathways and protein expression, particularly in the context of cancer cell growth and survival. [, , , ]
A: While the provided research articles do not explicitly detail computational chemistry studies on Epinodosin, they do highlight the importance of its structure for its activity. For instance, studies exploring the structure-activity relationship of ent-kaurene diterpenoids like Epinodosin emphasize the role of specific functional groups in their cytotoxic and DNA-damaging effects. [] This suggests that computational methods like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies could be valuable for further understanding and optimizing the activity of Epinodosin.
A: Structure-activity relationship (SAR) studies of ent-kaurene diterpenoids, including Epinodosin, have shown that modifications to the molecule's structure can significantly impact its biological activity. [, ] For example, the presence of an exo-methylene cyclopentanone group appears to be crucial for cytotoxicity and DNA damage potential. [] Additionally, the stereochemistry of substituents on the ent-kaurene backbone can also affect activity, as seen with the comparison between Lasiokaurin and Oridonin. [] Further SAR studies are necessary to fully understand the impact of specific structural modifications on Epinodosin's potency, selectivity, and pharmacological properties.
ANone: The provided literature does not offer detailed insights into the stability profile of Epinodosin under various conditions or specific formulation strategies. Given its potential therapeutic benefits, future research should prioritize investigating its stability in different environments (e.g., temperature, pH, light) and exploring formulation approaches to potentially enhance its solubility, bioavailability, and targeted delivery.
ANone: The provided research articles primarily focus on the biological activity and chemical characterization of Epinodosin. Information concerning specific SHE regulations is not included in these studies. As research progresses and potential therapeutic applications are explored, addressing SHE considerations, including appropriate handling, disposal, and potential environmental impacts, will be crucial.
A: In vitro, Epinodosin has demonstrated significant cytotoxic activity against various human tumor cell lines, including HL-60 (leukemia), HO-8910 (ovarian cancer), and A-549 (lung cancer). [, ] It inhibits cell proliferation, induces apoptosis, and reduces cell invasion and migration. [, , ] In vivo studies using a nude mouse model of ESCC have shown that Epinodosin can significantly attenuate tumor growth. [] These findings suggest potential anti-cancer properties of Epinodosin, but further research, including preclinical and potentially clinical trials, is needed to confirm its efficacy and safety in humans.
ANone: Currently, the available research articles do not provide information regarding specific resistance mechanisms to Epinodosin. As research progresses and Epinodosin is further investigated as a potential therapeutic agent, understanding potential resistance mechanisms will be crucial for optimizing its use and developing strategies to overcome resistance.
ANone: The provided research articles primarily focus on the potential therapeutic benefits of Epinodosin and do not provide detailed information regarding its toxicological profile. Further investigations are needed to comprehensively evaluate its safety profile, including acute and chronic toxicity, potential for organ damage, and long-term effects.
ANone: The research provided does not specify drug delivery strategies tailored for Epinodosin. As its therapeutic potential is further investigated, exploring targeted delivery systems, such as nanoparticle formulations or conjugation with specific ligands, could be beneficial for enhancing its efficacy and reducing potential off-target effects.
ANone: The current research does not identify specific biomarkers for predicting Epinodosin efficacy. As research progresses, exploring potential biomarkers associated with its mechanism of action, such as miRNA-143-3p or Bcl-2 expression levels, could be valuable for personalizing treatment strategies and monitoring treatment response.
ANone: Several analytical methods have been employed to characterize and quantify Epinodosin. These include:
- Spectroscopy: NMR (1D and 2D), IR, and UV spectroscopy are used for structural elucidation and identification. [, , , ]
- Chromatography: Column chromatography, often with silica gel, is used for initial separation and purification. [, , , , , , ] HPLC coupled with various detectors, including MS/MS, is employed for more refined separation and quantification, particularly in biological samples. [, , , ]
ANone: Currently, there is limited information available regarding the environmental impact and degradation of Epinodosin. As a naturally occurring compound found in plants, understanding its fate and potential effects on the environment will be essential for responsible development and utilization.
ANone: The provided research articles do not delve into the specific dissolution and solubility profiles of Epinodosin in various media. Investigating these properties will be vital for understanding its bioavailability and developing effective formulations.
A: The studies emphasize the need for robust and validated analytical methods for Epinodosin analysis. [, , , ] Validation typically involves assessing parameters like:
ANone: While specific quality control measures for Epinodosin during development and manufacturing are not explicitly described in the provided research, it is crucial to establish and adhere to strict quality standards throughout the process. This includes:
ANone: The provided research does not include information regarding the potential immunogenicity of Epinodosin. As a natural product, it may possess inherent immunomodulatory properties or induce an immune response. Investigating its impact on the immune system, particularly in the context of potential therapeutic applications, will be essential for assessing its safety and efficacy.
ANone: The provided research primarily focuses on the biological activity and chemical characterization of Epinodosin, and does not delve into its interactions with drug transporters, metabolizing enzymes, or aspects related to its biocompatibility, biodegradability, alternatives, recycling, and waste management. These are important considerations for future research as its therapeutic potential is further explored.
A: Epinodosin research is rooted in the study of traditional Chinese medicine, specifically the use of plants from the Isodon genus for their medicinal properties. [, , , ] Over time, researchers have isolated and characterized numerous bioactive compounds from these plants, including Epinodosin. Early studies focused on structural elucidation, [] while more recent research has explored its biological activity, particularly its anti-tumor effects. [, , , ]
ANone: Epinodosin research bridges various scientific disciplines, including:
- Medicinal Chemistry: Exploring its structure-activity relationships, optimizing its properties, and developing potential synthetic analogs. [, ]
- Pharmacology: Investigating its mechanism of action, pharmacokinetics, pharmacodynamics, and potential therapeutic applications. [, , , ]
- Oncology: Evaluating its efficacy as an anti-cancer agent in various models and exploring potential combination therapies. [, , , ]
- Cell Biology: Understanding its effects on cellular processes, such as proliferation, apoptosis, and signaling pathways. [, , ]
- Analytical Chemistry: Developing and validating methods for its characterization, quantification, and analysis. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxy-5-methyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2778519.png)
![N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2778521.png)




![(3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2778529.png)



![3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2778535.png)
![3-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2778538.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2778540.png)